molecular formula C13H18N2O4 B5524025 3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline

3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline

Cat. No.: B5524025
M. Wt: 266.29 g/mol
InChI Key: YYTFIBZARMMTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.12665706 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) elaborates on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines using a one-pot method. This method shows potential in creating compounds with significant antibacterial and antifungal activities, which could have implications for developing new antimicrobial agents (Banoji et al., 2022).

  • Catalytic Hydrogenation in Manufacturing : Wei et al. (2014) discuss the use of FeOx-supported platinum catalysts for the hydrogenation of nitroarenes to anilines. This process is environmentally benign and crucial for manufacturing agrochemicals, pharmaceuticals, and dyes. The study highlights the chemoselectivity and high yield of this method, demonstrating its industrial relevance (Wei et al., 2014).

  • Polymerization Catalysis : Research by Jenkins and Brookhart (2004) investigates ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands. This study provides insights into the mechanisms of polymerization and has implications for producing branched polyethylenes, which are useful in various industrial applications (Jenkins & Brookhart, 2004).

  • Synchronized Chemical Reactions : Itika et al. (2017) describe the use of a MoO2-based catalyst for simultaneous synthesis of styrene and aniline. This method integrates ethylbenzene dehydrogenation with hydrogenation of nitrobenzene, showcasing a novel approach to optimizing chemical production processes (Itika et al., 2017).

  • Characterization and Analysis of Compounds : Ceylan et al. (2016) conducted a study involving spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. This research provides detailed insights into the molecular structure and properties of such compounds, which is essential for their application in various scientific fields (Ceylan et al., 2016).

Properties

IUPAC Name

3-[2-nitro-1-(oxan-2-yloxy)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-11-5-3-4-10(8-11)12(9-15(16)17)19-13-6-1-2-7-18-13/h3-5,8,12-13H,1-2,6-7,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFIBZARMMTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC(C[N+](=O)[O-])C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.